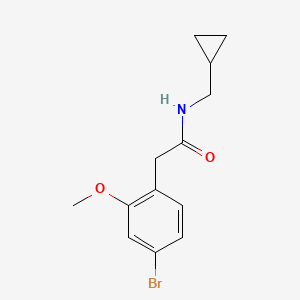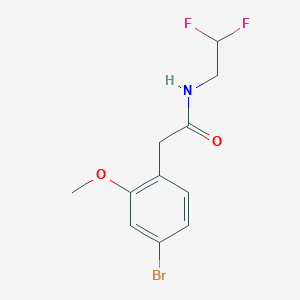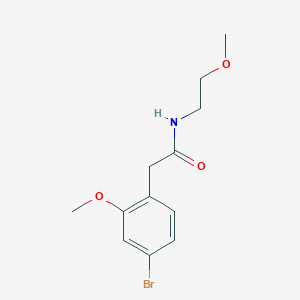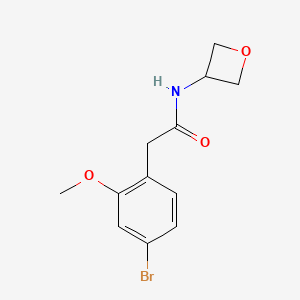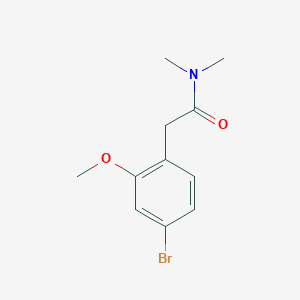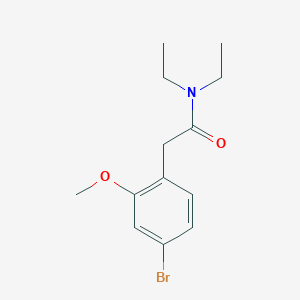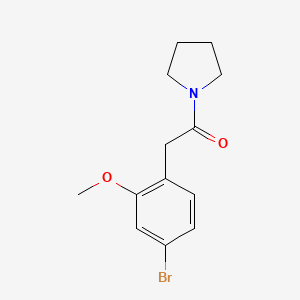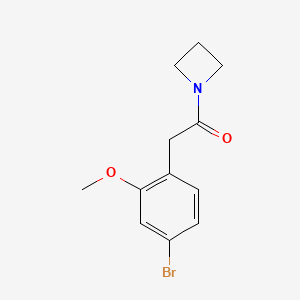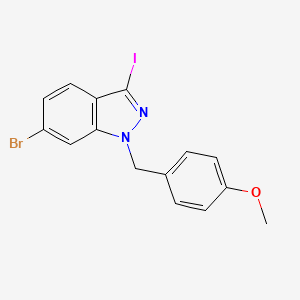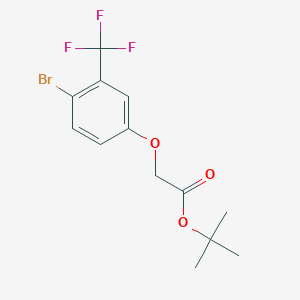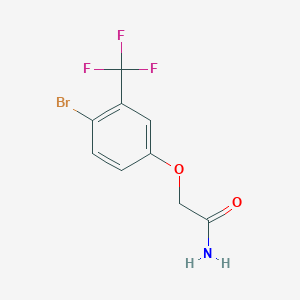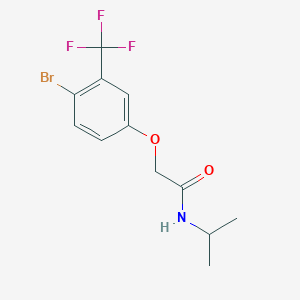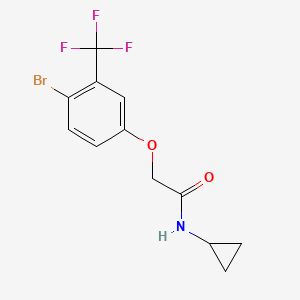
3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole: is an organic compound with the molecular formula C8H10Br2N2O. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. The compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Bromination: The triazole ring is then brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the brominated triazole with a suitable tetrahydro-2H-pyran-2-yl derivative under basic or acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the tetrahydro-2H-pyran-2-yl group can facilitate cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 1,2,4-triazole are known for their antimicrobial properties, and this compound may be explored for similar applications.
Anticancer Research: The compound can be investigated for its potential anticancer activity, given the biological relevance of triazole derivatives.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be utilized in the formulation of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring can interact with biological macromolecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activity.
Comparison with Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.
1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole: Lacks the bromine atoms, which may affect its reactivity and biological activity.
Uniqueness: The presence of both bromine atoms and the tetrahydro-2H-pyran-2-yl group in 3,5-Dibromo-1-(2-(tetrahydro-2H-pyran-2-yl)ethyl)-1H-1,2,4-triazole makes it unique
Properties
IUPAC Name |
3,5-dibromo-1-[2-(oxan-2-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3O/c10-8-12-9(11)14(13-8)5-4-7-3-1-2-6-15-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYGIUKYVXNKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
